molecular formula C12H11NO3 B1400331 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263366-00-2

1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1400331
M. Wt: 217.22 g/mol
InChI Key: MFGNXULVTYHVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a synthetic compound with the molecular formula C12H11NO31. It is not intended for human or veterinary use and is primarily used for research1.



Synthesis Analysis

The synthesis of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is not well documented in the available literature. However, it is known that pinacol boronic esters are highly valuable building blocks in organic synthesis2. Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported2.



Molecular Structure Analysis

The molecular structure of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is defined by its molecular formula, C12H11NO31. The molecular weight of this compound is 217.22 g/mol1.



Chemical Reactions Analysis

The chemical reactions involving 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone are not well documented in the available literature. However, it is known that pinacol boronic esters, which could potentially be used in the synthesis of this compound, can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone are not well documented in the available literature.


Scientific Research Applications

Synthesis Methods

  • Photoinduced Alkylation of Enones : 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is involved in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method, particularly effective with cyclic enones, is an alternative for synthesizing 1,4-diketones via radicals (Mosca et al., 2001).

  • Benzyne Intermediate Synthesis : The compound is used in the synthesis of 3-(N-alkylamino)acetophenones via a benzyne intermediate. This process involves the reaction of related 1,3-dioxolane derivatives with lithium amides, leading to the formation of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines (Albright & Lieberman, 1994).

Chemical Reactions and Degradation

  • Degradation by Laccase : A study on the degradation mechanisms of phenolic beta-1 lignin substructure model compounds showed that related 1,3-dioxolane compounds undergo several types of reactions, such as C alpha-C beta cleavage and alkyl-aryl cleavage, when exposed to laccase from Coriolus versicolor (Kawai et al., 1988).

  • Thermal Degradation Studies : Research on poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], which is structurally related to 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, has revealed insights into the thermal degradation behavior of such compounds. This includes various degradation products and mechanisms (Coskun et al., 1998).

Pharmaceutical and Biological Applications

  • Anti-inflammatory Agents : Studies have shown that derivatives of 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone have been evaluated for their anti-inflammatory activity. For example, a series of chalcone derivatives showed promising results in this area (Rehman et al., 2022).

  • Antifungal Activity : Similar derivatives have also been tested for antifungal activities, showing varying degrees of effectiveness against pathogenic fungi (Emami et al., 2011).

Safety And Hazards

The safety and hazards associated with 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone are not well documented in the available literature. However, it is important to note that this compound is not intended for human or veterinary use1.


Future Directions

The future directions for research involving 1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone are not well documented in the available literature. However, the development of more efficient methods for the protodeboronation of pinacol boronic esters, which could potentially be used in the synthesis of this compound, is a promising area of research2.


properties

IUPAC Name

3-[2-(1,3-dioxolan-2-yl)acetyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c13-8-9-2-1-3-10(6-9)11(14)7-12-15-4-5-16-12/h1-3,6,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGNXULVTYHVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248855
Record name Benzonitrile, 3-[2-(1,3-dioxolan-2-yl)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

CAS RN

1263366-00-2
Record name Benzonitrile, 3-[2-(1,3-dioxolan-2-yl)acetyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263366-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-[2-(1,3-dioxolan-2-yl)acetyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 3
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-Cyano-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.